Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
Overview
Description
Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, a cyano group, and a hydroxy group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the isonicotinic acid derivative, followed by the introduction of the tert-butyl group through alkylation reactions. The cyano group is then introduced via nucleophilic substitution, and the hydroxy group is added through selective hydroxylation. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve the use of strong bases or acids as catalysts.
Major Products
Oxidation: Formation of ethyl 6-(tert-butyl)-3-cyano-2-oxoisonicotinate.
Reduction: Formation of ethyl 6-(tert-butyl)-3-amino-2-hydroxyisonicotinate.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(tert-butyl)-3-amino-2-hydroxyisonicotinate: Similar structure but with an amino group instead of a cyano group.
Ethyl 6-(tert-butyl)-3-cyano-2-oxoisonicotinate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 6-(tert-butyl)-3-cyano-2-methoxyisonicotinate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-5-18-12(17)8-6-10(13(2,3)4)15-11(16)9(8)7-14/h6H,5H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDUMDBRIKHOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381849 | |
Record name | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100616-09-9 | |
Record name | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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